molecular formula C8H9ClN2O3S B3328773 (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 51813-38-8

(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B3328773
CAS No.: 51813-38-8
M. Wt: 248.69 g/mol
InChI Key: BUDIODLBJBTUJD-CLZZGJSISA-N
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Description

(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: is a complex organic compound with significant applications in various scientific fields. This compound is notable for its unique bicyclic structure, which includes a thia-azabicyclo framework, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-1-3-2-15-7-4(10)6(12)11(7)5(3)8(13)14/h4,7H,1-2,10H2,(H,13,14)/t4-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDIODLBJBTUJD-CLZZGJSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the bicyclic core: This step involves the construction of the thia-azabicyclo framework through cyclization reactions.

    Introduction of functional groups: Chloromethyl and amino groups are introduced through substitution reactions, often using reagents like thionyl chloride and ammonia.

    Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biochemical processes.

Medicine: The compound has potential applications in drug development, particularly as a precursor for antibiotics and other therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile candidate for medicinal chemistry.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: What sets (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid apart is its bicyclic framework, which imparts unique chemical and physical properties

Biological Activity

(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-aminocephalosporanic acid (7-ANCA), is a significant compound in the development of cephalosporin antibiotics. This compound serves as an essential intermediate in the synthesis of various cephalosporin derivatives, which are known for their broad-spectrum antibacterial activity.

The molecular formula of 7-ANCA is C10H12ClN3O5SC_{10}H_{12}ClN_3O_5S, and it has a molecular weight of approximately 307.74 g/mol. The compound features a bicyclic structure that is characteristic of cephalosporins, contributing to its biological activity.

7-ANCA exhibits its antibacterial properties primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the construction and maintenance of bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.

Antibacterial Efficacy

The antibacterial activity of 7-ANCA has been extensively studied, particularly in relation to its derivatives such as ceftizoxime and ceftibuten. These derivatives demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria, including:

  • Streptococcus pneumoniae
  • Escherichia coli
  • Klebsiella pneumoniae

The minimum inhibitory concentrations (MICs) for these bacteria vary but generally fall within clinically relevant ranges, indicating potent antibacterial effects.

Case Studies

  • Ceftizoxime : A derivative synthesized from 7-ANCA, ceftizoxime has shown significant efficacy against resistant strains of bacteria, including those producing extended-spectrum beta-lactamases (ESBLs). Clinical trials have reported success rates exceeding 90% in treating infections caused by such resistant organisms.
  • Ceftibuten : Another derivative, ceftibuten, is noted for its stability against hydrolysis by beta-lactamases, making it effective for treating respiratory tract infections caused by Streptococcus pneumoniae and Haemophilus influenzae.

In Vitro Studies

In vitro studies have demonstrated that 7-ANCA and its derivatives exhibit bactericidal activity at concentrations that are achievable in clinical settings. For instance:

  • Ceftizoxime : Exhibited MIC values ranging from 0.5 to 16 µg/mL against various strains of E. coli.

In Vivo Studies

Animal model studies have confirmed the therapeutic potential of 7-ANCA derivatives in treating systemic infections:

  • Mice infected with E. coli showed significant survival benefits when treated with ceftizoxime compared to untreated controls.

Data Table: Antibacterial Activity Overview

CompoundTarget BacteriaMIC (µg/mL)Clinical Application
7-AMCAE. coli1 - 8Urinary tract infections
CeftizoximeStreptococcus pneumoniae0.5 - 4Respiratory infections
CeftibutenHaemophilus influenzae1 - 16Otitis media

Q & A

Q. What are the optimal synthetic routes for producing (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via enzymatic hydrolysis of cephalosporin precursors (e.g., 7-ACA derivatives) or chemical modification of β-lactam intermediates. Key steps include:

  • Enzymatic cleavage : Use penicillin acylase to remove side chains from cephalosporin C, yielding 7-ACA (a core intermediate) .
  • Chloromethylation : Introduce the chloromethyl group at position 3 using chloromethylating agents (e.g., ClCH₂OAc) in aprotic solvents (e.g., DMF) under controlled pH (6.5–7.5) to avoid β-lactam ring degradation .
  • Purification : Crystallization from aqueous acetone improves purity (>98% by HPLC) .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
pH6.5–7.5Prevents β-lactam hydrolysis
Temperature0–5°CMinimizes side reactions
SolventAqueous acetoneEnhances crystallization

Q. How can the stereochemical purity of the compound be confirmed, given its two chiral centers?

Methodological Answer: Validate stereochemistry using:

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) at 1.0 mL/min. Retention times for (6R,7R) and (6S,7S) diastereomers differ by >2 min .
  • Vibrational Spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for (6R,7R) configuration. Key bands include C=O stretch at 1775 cm⁻¹ (β-lactam) and NH₂ deformation at 1600 cm⁻¹ .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, 100 K) .

Advanced Research Questions

Q. How do structural modifications at position 3 (chloromethyl group) affect β-lactamase stability and antibacterial activity?

Methodological Answer: Replace the chloromethyl group with other substituents (e.g., methyl, vinyl) and evaluate:

  • β-Lactamase Resistance : Test against TEM-1 and SHV-1 enzymes via nitrocefin hydrolysis assay. Chloromethyl derivatives show 10–20% lower hydrolysis rates than methyl analogs due to steric hindrance .
  • MIC Values : Assess against E. coli (ATCC 25922) and S. aureus (ATCC 29213). Chloromethyl derivatives exhibit MICs of 2–4 µg/mL, vs. 8–16 µg/mL for vinyl-substituted analogs .

Q. SAR Insights :

Substituentβ-Lactamase StabilityMIC (µg/mL)
–CH₂ClHigh2–4
–CH₃Moderate4–8
–CH=CH₂Low8–16

Q. What analytical strategies resolve contradictions in reported solubility and stability data under physiological conditions?

Methodological Answer: Discrepancies arise from polymorphic forms or pH-dependent degradation. Address via:

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter in PBS (pH 7.4). Aggregates >200 nm indicate poor solubility, requiring co-solvents (e.g., 10% PEG-400) .
  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 8.0 (intestinal fluid) at 37°C. Degradation products (e.g., β-lactam ring-opened isomers) quantified via LC-MS/MS .

Q. Key Stability Data :

ConditionHalf-Life (h)Major Degradation Pathway
pH 1.2, 37°C0.5β-Lactam hydrolysis
pH 7.4, 37°C12.0Oxidation at C-3 position

Q. How can microbial interference be minimized in bioassays evaluating this compound’s efficacy?

Methodological Answer:

  • Neutralize Residual Antimicrobial Activity : Add β-lactamase (10 U/mL) to culture media post-exposure to hydrolyze unbound compound .
  • Checkerboard Synergy Assays : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to distinguish intrinsic activity from resistance mechanisms .
  • Time-Kill Curves : Use logarithmic-phase cultures and sample at 0, 2, 4, 6, and 24 h to capture bacteriostatic vs. bactericidal effects .

Q. What computational methods predict the compound’s interaction with penicillin-binding proteins (PBPs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PBP2a (PDB: 1VQQ) to model binding. The chloromethyl group forms hydrophobic interactions with Val216 and Tyr446 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable acyl-enzyme complex formation .

Q. How does the compound’s first-order hyperpolarizability inform its potential in non-linear optical applications?

Methodological Answer:

  • DFT Calculations : At B3LYP/6-311+G(d,p) level, hyperpolarizability (β₀) is 12.8 ×10⁻³⁰ esu, driven by charge transfer between the β-lactam ring and carboxylic acid group .
  • Experimental Validation : Use Kurtz-Perry powder SHG test with Nd:YAG laser (1064 nm). Signal intensity correlates with theoretical β₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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